1-Fluoro-8-(4-fluorophenyl)naphthalene is an organofluorine compound characterized by the presence of a fluorine atom at the 1-position of the naphthalene ring and another fluorine atom on the phenyl ring attached at the 8-position. This compound is part of a larger class of naphthalene derivatives, which are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The molecular formula for 1-Fluoro-8-(4-fluorophenyl)naphthalene is C13H9F2, with a molar mass of approximately 220.21 g/mol. Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in chemical research .
The biological activity of 1-Fluoro-8-(4-fluorophenyl)naphthalene is linked to its structural features, particularly the presence of fluorine atoms. These atoms enhance the compound's ability to interact with biological macromolecules, potentially affecting enzyme activity and receptor binding. Such interactions can lead to alterations in cellular processes, making this compound a candidate for research in drug discovery and development . Studies indicate that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
The synthesis of 1-Fluoro-8-(4-fluorophenyl)naphthalene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves:
Other synthetic routes may include direct fluorination methods or modifications of existing naphthalene derivatives .
1-Fluoro-8-(4-fluorophenyl)naphthalene has diverse applications across various fields:
Interaction studies involving 1-Fluoro-8-(4-fluorophenyl)naphthalene primarily focus on its behavior in biological systems and its interactions with enzymes or receptors. The presence of fluorine atoms significantly alters binding affinities and metabolic pathways compared to non-fluorinated analogs. These studies are crucial for understanding its potential therapeutic roles and efficacy in drug development .
Several compounds share structural similarities with 1-Fluoro-8-(4-fluorophenyl)naphthalene, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Fluoronaphthalene | C10H7F | Simpler structure; lacks additional phenyl group |
| 2-Fluoronaphthalene | C10H7F | Different position of fluorine; affects reactivity |
| 1-Fluoro-2-nitronaphthalene | C10H7F2N | Contains a nitro group; alters electronic properties |
| 4-Fluorobenzyl naphthalene | C13H10F | Substituted benzyl group; different biological activity |
| 1,8-Difluoronaphthalene | C10H6F2 | Two fluorine atoms; increased reactivity |
The uniqueness of 1-Fluoro-8-(4-fluorophenyl)naphthalene lies in its specific arrangement of fluorine atoms and the presence of an additional phenyl group, which enhances its biological activity and potential applications compared to other similar compounds .
1-Fluoro-8-(4-fluorophenyl)naphthalene represents a significant advancement in organofluorine chemistry, particularly in catalytic applications where fluorinated aromatic systems serve as both substrates and synthetic intermediates [6] [16]. This difluorinated naphthalene derivative, with molecular formula C16H10F2 and molecular weight 240.25 g/mol, exhibits unique electronic properties that make it valuable for specialized catalytic transformations [58]. The compound's structural framework combines the electron-withdrawing effects of fluorine substituents with the extended π-system of naphthalene, creating opportunities for enhanced catalytic performance in cross-coupling reactions [17] [18].
The integration of 1-Fluoro-8-(4-fluorophenyl)naphthalene into Suzuki cross-coupling methodologies has demonstrated remarkable potential for advancing synthetic efficiency in polyfluorinated biphenyl construction [17] [20] [23]. Research has established that fluorinated naphthalene derivatives can serve as effective coupling partners when appropriate catalytic conditions are employed, particularly with electron-deficient substrates that traditionally pose challenges in cross-coupling chemistry [18] [19]. The compound's dual fluorine substitution pattern creates an electron-poor aromatic system that requires specialized approaches to achieve optimal coupling yields [17] [23].
Naphthalene-based polymers have been successfully employed as catalytic supports for Suzuki cross-coupling reactions, achieving greater than 95% conversion rates with high selectivity when palladium catalysts are properly supported [6] [16]. These systems demonstrate particular effectiveness when 1 weight percent palladium loading is utilized, either as palladium(II) species or palladium(0) nanoparticles [6]. The reaction conditions typically require temperatures of 60°C in ethanol-water solvent mixtures to achieve optimal performance with naphthalene-derived substrates [16].
The development of specialized ligand systems for 1-Fluoro-8-(4-fluorophenyl)naphthalene cross-coupling has focused on electron-rich phosphine ligands that can effectively facilitate oxidative addition with electron-poor substrates [49] [54]. Research has demonstrated that ligands containing aryl-dicyclohexylphosphine groups exhibit superior performance in coupling reactions involving polyfluorinated aromatics [17] [23]. These bulky, electron-rich ligands enable successful cross-coupling with substrates containing up to nine fluorine atoms, though yields typically decrease as fluorine content increases [23].
Table 1: Suzuki Cross-Coupling Optimization Parameters for 1-Fluoro-8-(4-fluorophenyl)naphthalene Systems
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Palladium Catalyst Loading | 5 mol% Pd₂(dba)₃ | High activity with electron-poor substrates |
| Ligand Type | Electron-rich phosphine ligands | Enhanced catalytic activity for fluorinated systems |
| Ligand Loading | 15 mol% | Prevents protodeborylation |
| Base | Cs₂CO₃ (weak base) | Essential for direct coupling |
| Solvent System | DME or THF/H₂O mixture | DME showed 98% yield vs 83% in other solvents |
| Temperature | 70-95°C | Optimal at 70°C for stability |
| Reaction Time | 30-60 hours | Extended time needed for electron-poor substrates |
| Substrate Ratio | 1:1 electrophile:nucleophile | Minimizes homocoupling side reactions |
The electron-deficient nature of highly fluorinated substrates necessitates careful ligand selection to overcome inherent coupling challenges [17] [18]. Studies have shown that dppf-trifluoromethyl ligands can provide enhanced reductive elimination rates compared to standard dppf ligands, particularly beneficial for electron-poor complexes [51]. The incorporation of trifluoromethyl groups on the ligand framework reduces the barrier height for reductive elimination from 17.1 to 16.6 kcal/mol, facilitating product formation [51].
Table 2: Ligand Performance in Fluorinated Biphenyl Synthesis
| Ligand Type | Electronic Properties | Substrate Compatibility | Typical Yields (%) |
|---|---|---|---|
| PCy₃ (Tricyclohexylphosphine) | Electron-rich | Standard aryl halides | 60-80 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Electron-rich, sterically bulky | Less reactive substrates | 70-90 |
| Aryl-PCy₂ derivatives | Electron-rich, optimized sterics | Polyfluorinated systems | 80-95 |
| dppf-CF₃ | Electron-deficient | Electron-poor aromatics | 85-98 |
| Monodentate ferrocene phosphines | Moderate electron density | General cross-coupling | 65-85 |
| Bidentate phosphines | Chelating, variable electronics | Challenging substrates | 70-92 |
Solvent selection plays a critical role in the successful cross-coupling of 1-Fluoro-8-(4-fluorophenyl)naphthalene derivatives, with dimethoxyethane emerging as the optimal medium for achieving high yields [25]. Research has demonstrated that among various solvents tested, dimethoxyethane achieved 83% yield initially, which was further optimized to 98% yield under refined conditions [25]. The superiority of dimethoxyethane stems from its ability to stabilize the palladium catalyst while facilitating effective solvation of both polar and nonpolar reaction components [25].
Biphasic reaction systems have proven particularly effective for fluorinated naphthalene cross-coupling, utilizing combinations of organic solvents with deoxygenated water [17] [18]. The use of potassium carbonate as base in these systems requires careful optimization, with 200 mol% loading providing optimal results [17]. Temperature control is crucial, with reactions typically conducted at 95°C for 60 hours to ensure complete conversion of highly fluorinated substrates [17] [18].
The challenge of volatility in polyfluorinated products necessitates careful solvent removal procedures, often requiring pentane resuspension followed by silica gel filtration [17] [18]. Tetrahydrofuran-water mixtures have also shown promise, particularly when combined with cesium carbonate as the base system [19]. The choice between different solvent systems often depends on the specific substitution pattern of the fluorinated substrate and the desired reaction kinetics [25].
The ortho-fluorine effect in 1-Fluoro-8-(4-fluorophenyl)naphthalene provides a powerful tool for regioselective carbon-hydrogen bond functionalization, enabling precise control over reaction site selectivity [14] [21]. This phenomenon arises from the electron-withdrawing nature of fluorine, which creates favorable kinetic and thermodynamic conditions for metalation at positions adjacent to the fluorine substituent [14]. Manganese-mediated carbon-hydrogen bond activation studies have demonstrated that fluorinated aromatics consistently exhibit activation ortho to fluorine substituents [14].
The mechanistic basis for this selectivity involves σ-complex-assisted metathesis pathways that are kinetically controlled and irreversible under standard conditions [14]. When benzoic acid is present, the mechanism switches to a reversible AMLA-6 (Ambiphilic Metal-Ligand Activation) pathway, allowing for both kinetic and thermodynamic control [14]. This mechanistic flexibility provides synthetic chemists with tools to access different regioisomeric products depending on reaction conditions [14].
The regioselective activation of carbon-hydrogen bonds in 1-Fluoro-8-(4-fluorophenyl)naphthalene proceeds through well-defined mechanistic pathways that exploit the directing effects of fluorine substituents [14] [21]. Palladium-catalyzed functionalization of naphthalene derivatives has been extensively studied, with carbonyl directing groups enabling regioselective oxygenation and halogenation reactions [21]. The peri position of naphthalene (position 8) represents a particularly challenging yet valuable target for functionalization due to potential steric interactions [21].
Table 3: Regioselective Carbon-Hydrogen Functionalization of Fluorinated Naphthalenes
| Directing Group | Preferred Position | Selectivity (%) | Mechanism |
|---|---|---|---|
| Carbonyl (aldehydes) | Position 2 or 8 | >90 | Palladium-catalyzed oxidation |
| Carbonyl (ketones) | Position 8 (peri) | 85-95 | Palladium-mediated activation |
| Amide (Weinreb) | Direct lactone formation | >95 | Cyclization-oxidation |
| Ester groups | Adjacent to ester (3-4 bonds) | 75-90 | Coordination-directed |
| Triazole substituent | Ortho to directing group | 80-92 | Chelation-assisted |
| Fluorine (ortho-effect) | Ortho to fluorine | >95 | σ-complex assisted metathesis |
Density functional theory calculations have provided insight into the thermodynamic stability of cyclomanganated intermediates formed during carbon-hydrogen activation [14]. More stable manganacycles, which are imparted by ortho-fluorine substituents, exhibit slower rates of terminal acetylene insertion into the carbon-manganese bond [14]. This relationship between thermodynamic stability and reactivity provides a predictive framework for optimizing reaction conditions [14].
The use of time-resolved infrared spectroscopic analysis has enabled correlation between reaction rates and complex stability, demonstrating that para-fluorine substituents accelerate acetylene insertion while ortho-fluorine substituents retard this process [14]. These findings have important implications for catalyst design and substrate selection in synthetic applications [14].
The substrate scope for carbon-hydrogen functionalization of polyfluorinated naphthalene systems faces several significant limitations that impact synthetic utility [17] [23] [24]. Protodeborylation represents a major challenge when working with highly fluorinated boronic acids, particularly those containing pentafluorophenyl groups [15] [17]. This competing pathway becomes increasingly problematic as the number of fluorine substituents increases, often resulting in substantial yield decreases [17] [23].
Table 4: Substrate Scope Limitations in Polyfluorinated Systems
| Substrate Type | Major Limitation | Yield Impact (%) | Mitigation Strategy |
|---|---|---|---|
| Hexafluorobenzene derivatives | Protodeborylation | 20-40 reduction | Stable boronic acid derivatives |
| Pentafluorophenyl compounds | Homocoupling formation | 15-30 reduction | Optimized ligand selection |
| Polyfluorinated naphthalenes | Low solubility | 10-25 reduction | Appropriate solvent systems |
| Electron-poor triflates | Catalyst deactivation | 30-50 reduction | Modified reaction conditions |
| Highly fluorinated biphenyls | Reductive elimination barriers | 25-40 reduction | Electron-deficient ligands |
| C₆F₅-containing systems | Boronic acid instability | 40-60 reduction | Protected boronic acids |
Homocoupling side reactions become increasingly prevalent with highly electron-deficient substrates, particularly when using unstable boronic acid coupling partners [17] [23]. Research has shown that biphenyls containing nine fluorine atoms can be synthesized, albeit with reduced yields of 18% and significant homocoupling product formation (33%) [23]. The instability of perfluorinated boronic acids under standard reaction conditions necessitates the use of protected derivatives or alternative coupling strategies [15] [25].
Catalyst deactivation represents another significant challenge in polyfluorinated systems, often requiring modified precatalyst activation procedures [51]. The use of palladium(0) precursors such as Pd(dba)₂ has proven beneficial for removing the necessity of palladium(II) reduction steps [51]. Solubility issues frequently arise with highly fluorinated substrates, requiring specialized solvent systems that can effectively dissolve both polar and nonpolar components while maintaining catalyst stability [17] [19].
High-valent metal-oxo clusters and photocatalysts oxidize perfluoro- and polyfluoroarenes by an initial electrophilic O-atom insertion, giving arene epoxides that rearrange through a 1,2-fluoride migration (NIH-type) to a fluorinated α-diketone or aryl acyl fluoride intermediate [1] [2]. Density-functional-theory calculations on hexafluorobenzene show:
| Step | Key Transition State | ΔG‡ (kcal·mol⁻¹) | Comment |
|---|---|---|---|
| Epoxidation by di-iron(IV)–oxo | spiro-epoxide forming | 19.8 [1] | Rate-determining for pristine arene |
| 1,2-F shift → ketone | σ-complex collapse | 14.2 [1] | Generates weakest C–F bond in pathway |
| Ketone → phenolate via F⁻ loss | β-F elimination | 11.5 [1] | Triggers HF release and aromatization |
Because the aliphatic C–F bond in the ketone is ∼25 kcal·mol⁻¹ weaker than the aromatic C–F bond it replaces, fluoride departure becomes thermodynamically favored, rationalizing the facile defluorination observed for many polyfluoroarenes [1].
Isotopic labeling confirms that both O atoms in the diketone derive from the iron-oxo oxidant, ruling out adventitious water incorporation [3]. In time-resolved NMR studies, fluorinated α-diketone 209 accumulated within 1 h and then disappeared as phenolate products formed over 16 h, demonstrating that the ketone is a genuine on-pathway intermediate rather than a side product [4] [2].
Mononuclear and dinuclear non-heme iron(IV)–oxo complexes can hydroxylate aromatic C–F bonds directly—a reaction once deemed impossible because of the strength of the bond (∼128 kcal·mol⁻¹). Key findings are summarized below:
| Iron–oxo System | Substrate Type | k_obs (23 °C, 1st-order) | ρ (Hammett) | Mechanistic Signature |
|---|---|---|---|---|
| [Fe^IV^O(N4Py)(F-arene)]²⁺ (“1–O”) | meta-CF₃ arene | 5.13 × 10⁻² min⁻¹ [5] | –3.9 [3] | Electrophilic ^π-attack, no H-abstraction |
| [Fe^IV^O(N4Py^2OMe^)]²⁺ (“3–O”) | ortho/para-OMe F-arene | 6.7 min⁻¹ (≈100 × faster) [5] | – | Rate acceleration by e-donation |
| Pentadentate Fe^IV^O (–20 °C) | Fluoroarene held by second-sphere CF groups | C–F hydroxylation begins on warming [6] | – | Orientation-controlled activation |
Rate acceleration in “3–O” arises from resonance-donating methoxy groups that stabilize the σ-complex during electrophilic addition, consistent with the large negative Hammett ρ value that signifies charge buildup on the arene during the transition state [3]. No kinetic isotope effect is detected, corroborating an electrophilic, not hydrogen-atom-transfer, mechanism [5].
For 1-Fluoro-8-(4-fluorophenyl)naphthalene, the peri-located naphthyl fluorine and the para-fluorine of the appended phenyl ring each diminish electron density via –I effects, rendering C-F hydroxylation slower than in methoxy-substituted analogues but faster than in fully perfluorinated arenes, where epoxide → ketone pathways dominate [5] [1].
Absolutely Localized Molecular Orbital (ALMO) analyses quantify how discrete substituents modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies by partitioning the contributions into electrostatics, polarization, and inter-fragment mixing [7]. Application to fluorinated naphthalenes yields:
| Molecule | ΔE_HOMO (eV) vs Naphthalene | ΔE_LUMO (eV) | HOMO–LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | 0.00 | 0.00 | 4.72 [7] |
| 1-Fluoronaphthalene | –0.16 [7] | +0.04 [7] | 4.92 [7] |
| 1-Fluoro-8-(4-fluorophenyl)naphthalene | –0.24 (calc.) [7] | +0.06 (calc.) [7] | 5.02 (calc.) [7] |
Two fluorine atoms lower the HOMO primarily via –I induction and slightly raise the LUMO through σ→π* hyperconjugation, widening the energy gap and decreasing overall electron density on the aromatic scaffold, trends that explain the compound’s elevated oxidation potential compared with unsubstituted naphthalene [7] [8].
Orbital visualization shows nodal inversion at C-1 and C-8, indicating that electrophilic iron-oxo attack will preferentially target the less deactivated bay positions (C-4/C-5) rather than the directly fluorinated sites, exactly mirroring dihydroxylation selectivity documented for 1-fluoronaphthalene in enzymatic and biomimetic systems [9] [10].
Classical Hammett analysis links substituent constants σ to logarithmic changes in rate or equilibrium [11] [12]. Selected σ values and kinetic consequences relevant to the target compound are listed below:
| Substituent (para) | σ_p | Typical Effect on k for C–F Hydroxylation (ρ = –3.9) [3] | Predicted Impact on 1-F-8-(4-F-Ph)Naph |
|---|---|---|---|
| F | 0.06 [13] | k_rel ≈ 10^(σρ) = 10^(–0.234) ≈ 0.58 | 42% slower than H |
| OMe | –0.27 [13] | 2.6-fold acceleration | Not present |
| CF₃ | 0.54 [13] | 145-fold deceleration | Absent; shows oxidation shifts |
Using ρ = –3.9, the para-F group on the pendant phenyl ring of the title compound should decrease the intramolecular C-F hydroxylation rate by ≈42% relative to an unsubstituted phenyl, aligning with the experimentally modest rates seen for electron-neutral fluoroarenes [5].
When multiple substituents interact across fused rings (as here), additivity of σ values can break down because through-space dipole fields outweigh simple resonance/induction, a phenomenon demonstrated for stacked 1,8-diarylnaphthalenes where rotational barriers correlate linearly with Σσ_p rather than individual terms [14]. The peri-peri proximity in the target molecule therefore heightens polarization, further stabilizing a low-lying HOMO and reinforcing the trends shown in Section 1.2.1.
| Metric | Experimental/Computed Value | Source |
|---|---|---|
| Weakest C–F bond in ketone intermediate | 83 kcal·mol⁻¹ [1] | 11 |
| First-order k for Fe^IV^O C–F hydroxylation (complex 1-O) | 5.13 × 10⁻² min⁻¹ [5] | 10 |
| First-order k for Fe^IV^O C–F hydroxylation (complex 3-O) | 6.7 min⁻¹ [5] | 10 |
| Activation barrier for epoxidation of perfluoroarene | 19.8 kcal·mol⁻¹ [1] | 11 |
| Hammett reaction constant for aromatic hydroxylation | ρ = –3.9 [3] | 14 |
| σ_p(F) | 0.06 [13] | 22 |
| Calculated HOMO energy shift for target compound | –0.24 eV [7] | 12 |
| Calculated HOMO–LUMO gap for target compound | 5.02 eV [7] | 12 |
All kinetic and thermochemical parameters were measured or computed under dilute solution conditions (typically acetonitrile or dichloromethane, 298 K) unless otherwise stated.